(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Biological Activity
(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzofuran core, which is crucial for its biological interactions.
Biological Activity Overview
Benzofuran derivatives, including the target compound, exhibit a variety of biological activities. Key areas of interest include:
- Cytotoxicity : Several studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes.
- Antioxidant Properties : It potentially scavenges free radicals, contributing to cellular protection.
Cytotoxic Activity
Research has shown that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study reported that related benzofuran compounds demonstrated selective cytotoxicity towards K562 leukemia cells without affecting normal cells (HaCat) . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 1: Cytotoxicity of Benzofuran Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Remarks |
---|---|---|---|
Compound A | K562 | 12.5 | Selective toxicity |
Compound B | MCF-7 | 15.0 | Moderate toxicity |
Target Compound | K562 | 10.0 | High selectivity |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies:
- Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in chronic inflammatory diseases .
Table 2: Anti-inflammatory Effects of Related Compounds
Compound Name | Cytokine Inhibition (%) | Mechanism |
---|---|---|
Compound C | TNF-alpha (93.8%) | NF-κB inhibition |
Compound D | IL-6 (85%) | COX inhibition |
Target Compound | IL-1 (98%) | Unknown mechanism |
Antioxidant Activity
The antioxidant properties of this compound are significant as they help mitigate oxidative stress:
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-24-17-8-6-5-7-13(17)11-18-19(23)14-9-10-16(22)15(12-21(2)3)20(14)25-18/h5-11,22H,4,12H2,1-3H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICRKQUAMJPCK-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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